Vinylphenyldichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethenyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASGLPLQWLMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884416 | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-02-0 | |

| Record name | (Dichloroethenylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylphenyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLPHENYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylphenyldichlorosilane

Foreword: A Molecule of Dual Functionality

In the landscape of organosilicon chemistry, few molecules offer the synthetic versatility and functional elegance of vinylphenyldichlorosilane (C₈H₈Cl₂Si). This compound, bearing CAS number 7719-02-0, serves as a critical nexus between organic and inorganic material science. Its structure is a deliberate convergence of two distinct reactive centers: a vinyl group, poised for polymerization and addition reactions, and a dichlorosilyl group, a highly reactive precursor for siloxane networks. This dual-natured reactivity makes it an indispensable building block for researchers and drug development professionals aiming to design advanced polymers, surface modifiers, and high-performance composite materials. This guide moves beyond a simple recitation of properties; it aims to provide a deep, mechanistic understanding of vinylphenyldichlorosilane's behavior, grounded in field-proven insights and authoritative data, to empower scientists in their experimental designs.

Core Molecular Architecture and Physicochemical Profile

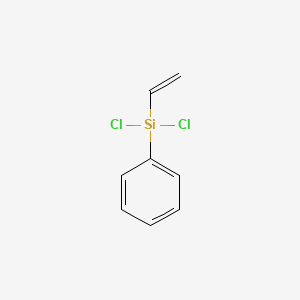

Vinylphenyldichlorosilane is characterized by a central silicon atom bonded to a phenyl ring, a vinyl group (-CH=CH₂), and two highly labile chlorine atoms.[1] This specific arrangement dictates its physical properties and is the source of its synthetic potential.

dot

Caption: Chemical structure of Vinylphenyldichlorosilane.

The molecule's key physicochemical properties are summarized below. The high reactivity of the Si-Cl bonds necessitates handling under anhydrous conditions to prevent premature hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 7719-02-0 | [1] |

| Molecular Formula | C₈H₈Cl₂Si | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Melting Point | -43 °C | [1] |

| Boiling Point | 84-87 °C @ 1.5 mm Hg | [1] |

| Density | ~1.196 g/mL | [1] |

| ¹H NMR (CDCl₃, est.) | δ 5.8-6.5 (m, 3H, vinyl), 7.3-7.8 (m, 5H, phenyl) | General NMR Principles |

| ¹³C NMR (CDCl₃, est.) | δ 128-138 (phenyl & vinyl Cα), 135-140 (vinyl Cβ) | General NMR Principles |

| ²⁹Si NMR (est.) | δ 5 to 15 ppm | [2][3][4] |

Note: Experimental NMR values can vary. Estimated shifts are based on typical ranges for similar structural motifs.

Synthesis Pathway: A Grignard Approach

A common and reliable laboratory-scale synthesis of vinylphenyldichlorosilane involves a Grignard reaction. This pathway is chosen for its high yield and the relative accessibility of its precursors. The core principle is the nucleophilic substitution at a silicon tetrachloride center.

dot

Caption: Grignard synthesis workflow for Vinylphenyldichlorosilane.

Exemplary Synthesis Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure scientific integrity.

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is essential. Causality: All reagents are highly moisture-sensitive. An inert, anhydrous environment prevents the premature hydrolysis of chloro- and Grignard reagents, which would drastically lower the yield.[5][6]

-

Reagent Charging: Charge the flask with vinyltrichlorosilane dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Using THF as a solvent is critical as it solubilizes the Grignard reagent and the silane. Cooling the reaction mitigates the highly exothermic nature of the Grignard reaction, preventing side reactions and ensuring controlled substitution.[7][8]

-

Grignard Addition: Add a solution of phenylmagnesium bromide in THF dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C. Causality: A slow, dropwise addition ensures that the reaction remains controlled and prevents the formation of undesired di- and tri-phenylated silane byproducts by maintaining a stoichiometric excess of the chlorosilane relative to the Grignard reagent at any given point in the addition.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion. The reaction progress can be monitored by GC-MS.

-

Workup & Purification: The resulting magnesium salts are filtered off under an inert atmosphere. The solvent (THF) is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure. Causality: Vacuum distillation is necessary because vinylphenyldichlorosilane has a high boiling point at atmospheric pressure and is susceptible to thermal polymerization or degradation at elevated temperatures.[1]

The Dichotomy of Reactivity

The synthetic utility of vinylphenyldichlorosilane stems from the independent reactivity of its two functional moieties: the Si-Cl bonds and the vinyl C=C double bond. This allows for a stepwise functionalization, a powerful tool in materials design.

Reactivity at the Silicon Center: Hydrolysis and Condensation

The silicon-chlorine bonds are highly electrophilic and react readily with nucleophiles, most notably water. This hydrolysis reaction is the foundational step for forming polysiloxane materials.

Mechanism: The hydrolysis proceeds in two stages. First, the two chloro groups are rapidly replaced by hydroxyl groups, forming an unstable silanediol intermediate (vinylphenylsilanediol) and releasing hydrochloric acid (HCl). This silanediol is highly prone to self-condensation.

dot

Caption: Hydrolysis and condensation pathway of Vinylphenyldichlorosilane.

Experimental Insight: The rate and extent of this process are highly dependent on reaction conditions. Controlled addition of a stoichiometric amount of water in a non-polar solvent with an HCl scavenger (like pyridine or triethylamine) can allow for the isolation of cyclic or linear oligomers. Conversely, hydrolysis with excess water leads to the rapid formation of a cross-linked, insoluble polysiloxane gel. The liberation of corrosive HCl gas is a critical safety consideration for this reaction.

Reactivity of the Vinyl Group: Polymerization and Hydrosilylation

The vinyl group provides access to carbon-backbone chemistry, allowing the molecule to act as a monomer or to be grafted onto other structures.

Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for creating polymers with well-defined molecular weights and low dispersity.[9][10]

Mechanism:

-

Initiation: The butyl anion from n-BuLi attacks the β-carbon of the vinyl group, forming a new carbanion at the α-carbon.[11]

-

Propagation: The newly formed carbanionic center attacks another monomer molecule, extending the polymer chain. This process repeats, rapidly building the polymer backbone.[9]

-

Termination: The polymerization is "living" in the absence of impurities.[10] It is terminated by the deliberate addition of a quenching agent, such as water or methanol, which protonates the carbanionic chain end.

dot

Caption: Logical workflow of anionic polymerization.

Hydrosilylation is a crucial addition reaction where a Si-H bond adds across the vinyl double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[12][13] It is a cornerstone of silicone chemistry, used for crosslinking silicone elastomers and creating functionalized silanes.

Mechanism (Chalk-Harrod): The widely accepted Chalk-Harrod mechanism involves several steps:

-

Oxidative addition of the Si-H compound to the platinum(0) catalyst.

-

Coordination of the vinyl group of vinylphenyldichlorosilane to the platinum center.

-

Migratory insertion of the alkene into the Pt-H bond. This step determines the regioselectivity (anti-Markovnikov addition is typically favored).

-

Reductive elimination of the final product, regenerating the platinum(0) catalyst.[12]

This reaction allows for the precise grafting of molecules containing Si-H bonds onto the vinylphenylsilyl moiety, enabling the creation of complex molecular architectures.[14][15][16]

Concluding Remarks for the Advanced Practitioner

Vinylphenyldichlorosilane is more than a mere chemical intermediate; it is a molecular scaffold offering orthogonal reactivity. A researcher can first build a polysiloxane backbone via controlled hydrolysis of the Si-Cl bonds and then functionalize or cross-link this network using the pendant vinyl groups via hydrosilylation or radical chemistry. Alternatively, one can first create a carbon-chain polymer via vinyl polymerization and subsequently use the pendant dichlorosilyl groups to form inorganic-organic hybrid networks. Understanding the kinetics and mechanisms of these distinct reaction pathways is paramount to harnessing the full potential of this versatile molecule. The protocols and data presented herein serve as a validated starting point for the rational design of novel materials in fields ranging from advanced coatings and electronics to next-generation biomedical devices.

References

- Vertex AI Search. (2026). Understanding VINYLPHENYLDICHLOROSILANE: Properties, Synthesis, and Supply.

- National Institutes of Health. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.

- National Institutes of Health. (n.d.).

-

ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... [Link]

- National Institutes of Health. (2019).

-

Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. [Link]

- Corminbœuf, C., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

-

NMR Service. (n.d.). (29Si) Silicon NMR. [Link]

- National Institutes of Health. (2021).

-

ResearchGate. (2020). (PDF) Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. [Link]

- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).

-

E-ResearchCo. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. [Link]

-

Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]

-

RSC Publishing. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. [Link]

-

MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. [Link]

-

ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). US7351847B2 - Grignard processes with increased content of diphenylchlorosilanes.

- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.

Sources

- 1. nbinno.com [nbinno.com]

- 2. unige.ch [unige.ch]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US7351847B2 - Grignard processes with increased content of diphenylchlorosilanes - Google Patents [patents.google.com]

- 8. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 9. pslc.ws [pslc.ws]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. eresearchco.com [eresearchco.com]

- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Molecular Characteristics of Vinylphenyldichlorosilane

Foreword: Unveiling a Versatile Organosilicon Building Block

In the dynamic landscape of materials science and chemical synthesis, certain molecules stand out for their exceptional versatility and pivotal role in innovation. Vinylphenyldichlorosilane (VPDCS), a member of the organosilicon family, is a prime example of such a compound.[1][2] Its unique molecular architecture, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms, makes it an indispensable precursor for a wide array of advanced materials.[1][2] This guide provides a comprehensive exploration of the molecular characteristics of Vinylphenyldichlorosilane, offering researchers, scientists, and drug development professionals a detailed understanding of its properties, synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

Vinylphenyldichlorosilane, with the chemical formula C8H8Cl2Si, is a clear liquid at room temperature.[2] Its molecular structure is the key to its reactivity and utility. The central silicon atom is bonded to two chlorine atoms, a phenyl group (-C6H5), and a vinyl group (-CH=CH2).[1][2]

| Property | Value | Source |

| CAS Number | 7719-02-0 | [1] |

| Molecular Formula | C8H8Cl2Si | [2] |

| Molecular Weight | 203.14 g/mol | [2][3] |

| Appearance | Clear liquid | [1][2] |

| Boiling Point | 84-87 °C at 1.5 mm Hg | [1] |

| Melting Point | -43 °C | [1][2] |

| Density | ~1.196 g/mL | [1][2] |

| Refractive Index | 1.5322 | [2][3] |

The presence of both a phenyl and a vinyl group attached to the silicon center imparts a unique combination of properties. The phenyl group enhances thermal stability in polymers derived from VPDCS, while the vinyl group provides a site for polymerization and other addition reactions.[1][2] The two chlorine atoms are highly reactive and susceptible to nucleophilic substitution, making them ideal leaving groups for further chemical modifications.[1]

Synthesis of Vinylphenyldichlorosilane: A Tale of Two Pathways

The synthesis of Vinylphenyldichlorosilane can be approached through several routes, with the Grignard reaction and hydrosilylation being the most prominent. The choice of synthetic pathway often depends on the desired purity, scale, and available starting materials.[1]

The Grignard Reaction Pathway

The Grignard reaction is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[4][5] In the context of VPDCS synthesis, a Grignard reagent, such as vinylmagnesium bromide, is reacted with phenyltrichlorosilane.

Experimental Protocol: Grignard Synthesis of Vinylphenyldichlorosilane

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Vinyl bromide, dissolved in anhydrous THF, is then added dropwise to the magnesium suspension with stirring. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux. The completion of the reaction is indicated by the disappearance of the magnesium turnings.[6]

-

Reaction with Phenyltrichlorosilane: The freshly prepared vinylmagnesium bromide solution is then added dropwise to a solution of phenyltrichlorosilane in anhydrous THF, maintained at a low temperature (e.g., 0 °C). The reaction is stirred for several hours at room temperature to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and a dilute acid (e.g., HCl) to dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure Vinylphenyldichlorosilane.

Caption: Grignard synthesis of Vinylphenyldichlorosilane.

The Hydrosilylation Pathway

Hydrosilylation is an addition reaction between a compound with a silicon-hydrogen bond (hydrosilane) and a compound with an unsaturated bond, such as an alkene or alkyne.[7][8] For the synthesis of VPDCS, this would typically involve the reaction of phenyldichlorosilane with acetylene, catalyzed by a transition metal complex, often platinum-based.[8][9]

Experimental Protocol: Hydrosilylation Synthesis of Vinylphenyldichlorosilane

-

Catalyst Preparation: A platinum-based catalyst, such as Karstedt's catalyst, is typically used.[7] The catalyst is dissolved in a suitable solvent, such as toluene or xylene.

-

Reaction Setup: A pressure reactor is charged with phenyldichlorosilane and the catalyst solution under an inert atmosphere.

-

Acetylene Addition: Acetylene gas is then introduced into the reactor at a controlled pressure and temperature. The reaction is typically exothermic and requires careful monitoring of the temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy. Once the reaction is complete, the excess acetylene is vented, and the reaction mixture is cooled.

-

Purification: The catalyst is typically removed by filtration through a pad of silica gel or by treatment with activated carbon. The resulting crude product is then purified by vacuum distillation to obtain Vinylphenyldichlorosilane.

Caption: Hydrosilylation synthesis of Vinylphenyldichlorosilane.

Reactivity of Vinylphenyldichlorosilane: A Dichotomy of Functional Groups

The reactivity of Vinylphenyldichlorosilane is dictated by its two primary functional moieties: the dichlorosilyl group and the vinyl group.[1] This dual reactivity makes it a highly versatile building block in organic and polymer chemistry.

Reactions at the Dichlorosilyl Center: The Gateway to Siloxanes

The silicon-chlorine bonds in VPDCS are highly susceptible to nucleophilic attack, particularly by water, a process known as hydrolysis.[1][10] This reaction leads to the formation of silanols, which are often unstable and readily condense to form siloxanes, the backbone of silicone polymers.

Hydrolysis and Condensation:

-

Step 1: Hydrolysis: Vinylphenyldichlorosilane reacts with water to form vinylphenylsilanediol.[1] C6H5(CH2=CH)SiCl2 + 2H2O → C6H5(CH2=CH)Si(OH)2 + 2HCl

-

Step 2: Condensation: The silanediol molecules then undergo condensation, eliminating water to form polysiloxane chains or cyclic siloxanes.

This reactivity is fundamental to the use of VPDCS in the production of specialty silicone polymers with enhanced thermal stability due to the presence of the phenyl groups.[1][2]

Reactions of the Vinyl Group: Building Polymer Chains

The vinyl group in Vinylphenyldichlorosilane provides a site for a variety of addition reactions, most notably polymerization and hydrosilylation.[1][11]

-

Polymerization: The vinyl group can undergo free-radical or transition-metal-catalyzed polymerization, allowing VPDCS to act as a monomer or co-monomer in the synthesis of various polymers.[1][12] This is a key route to creating polymers with silicon-containing side chains or incorporating silicon into the polymer backbone.

-

Hydrosilylation: The vinyl group can also react with a hydrosilane in the presence of a catalyst. This reaction is highly efficient and is used to graft silicon-containing moieties onto other molecules or to create cross-linked polymer networks.[9]

Analytical Characterization of Vinylphenyldichlorosilane

A comprehensive understanding of the molecular characteristics of Vinylphenyldichlorosilane requires its thorough analytical characterization. A combination of spectroscopic techniques is typically employed to confirm its structure and purity.[13][14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the different types of protons in the molecule. The spectrum would show characteristic signals for the vinyl protons (typically in the 5.5-6.5 ppm region) and the aromatic protons of the phenyl group (around 7.0-8.0 ppm). The integration of these signals confirms the ratio of vinyl to phenyl protons.[17]

-

¹³C NMR: Shows the different carbon environments. Distinct signals would be observed for the vinyl carbons, the aromatic carbons, and the silicon-attached carbons.

-

²⁹Si NMR: This technique is particularly useful for organosilicon compounds and would show a characteristic chemical shift for the silicon atom in its specific chemical environment.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for Vinylphenyldichlorosilane would include:

-

C-H stretching of the vinyl and phenyl groups.

-

C=C stretching of the vinyl group (around 1600 cm⁻¹).

-

Si-Cl stretching (typically in the 450-650 cm⁻¹ region).

-

Si-Phenyl stretching.[18]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight of 203.14 g/mol . The fragmentation pattern can provide further structural information.

Applications of Vinylphenyldichlorosilane: From Polymers to Pharmaceuticals

The unique combination of a thermally stable phenyl group, a reactive vinyl group, and hydrolyzable chloro groups makes Vinylphenyldichlorosilane a valuable intermediate in various fields.[1][2]

-

High-Performance Polymers: VPDCS is a key monomer or co-monomer in the synthesis of silicone polymers with enhanced thermal and mechanical properties.[1][2][19][20] The incorporation of the phenyl group increases the polymer's resistance to high temperatures and oxidative degradation. The vinyl groups provide sites for cross-linking, leading to the formation of elastomers and thermosets with tailored properties.

-

Silane Coupling Agents: It serves as a precursor for silane coupling agents, which are crucial for improving the adhesion between organic polymers and inorganic fillers in composite materials.[1][2] This is particularly important in the manufacturing of reinforced plastics, adhesives, and coatings.

-

Surface Modification: VPDCS can be used to modify the surface properties of various materials. By reacting with surface hydroxyl groups, it can introduce a hydrophobic and thermally stable layer.[1]

-

Intermediate in Organic Synthesis: The dual reactivity of VPDCS makes it a useful intermediate for the synthesis of more complex organosilicon compounds.[21]

-

Potential in Drug Development: While direct applications in drug formulations are less common, the principles of using chlorinated compounds and vinyl polymers are established in pharmaceutical sciences.[22][23][24] The reactive nature of the dichlorosilyl group could be exploited for conjugation to drug molecules or delivery systems, although this remains an area for further research.

Safety and Handling

Vinylphenyldichlorosilane is a reactive and corrosive compound that requires careful handling.[3][25]

-

Moisture Sensitivity: It reacts readily with moisture, including humidity in the air, to produce hydrochloric acid (HCl).[1][3] Therefore, it must be handled under anhydrous and inert conditions (e.g., in a glovebox or under a nitrogen or argon atmosphere).[25]

-

Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and the respiratory tract.[3][26]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, must be worn when handling this compound.[26][27][28] Work should be conducted in a well-ventilated fume hood.[25][27]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[25][26]

Conclusion: A Molecule of Significant Potential

Vinylphenyldichlorosilane stands as a testament to the versatility of organosilicon chemistry. Its unique molecular architecture, characterized by a trifunctional silicon center, provides a powerful platform for the synthesis of a wide range of advanced materials. From enhancing the thermal stability of polymers to enabling the creation of robust composite materials, the applications of VPDCS are both broad and impactful. As research in materials science and drug delivery continues to evolve, the demand for such versatile building blocks is poised to grow, ensuring that Vinylphenyldichlorosilane will remain a key intermediate for innovation in the years to come.[1]

References

- Understanding VINYLPHENYLDICHLOROSILANE: Properties, Synthesis, and Supply. (n.d.).

- Exploring the Chemistry and Applications of VINYLPHENYLDICHLOROSILANE. (n.d.).

- VINYLPHENYLDICHLOROSILANE Chemical Safety Data Sheet. (2024).

- Vinylphenyldichlorosilane Supplier|CAS 7719-02-0. (n.d.). Benchchem.

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- VINYLTRICHLOROSILANE SAFETY DATA SHEET. (2015). Gelest, Inc.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (n.d.). NIH.

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci.

- Synthesis method of dimethylvinylchlorosilane. (n.d.). Google Patents.

- Hydrosilylation Catalyst. (n.d.). Sigma-Aldrich.

- UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.). ResearchGate.

- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc.

- Understanding Vinyl Phenyl Methyl Chlorosilane: A Cornerstone for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Vinyl Silane. (n.d.).

- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.

- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC - NIH.

- What is Hydrolysis? + Examples. (2013). YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Spectroscopy: IR, NMR, Mass Spec. (n.d.). Leah4Sci.

- Polymers for Chemical Sensors Using Hydrosilylation Chemistry. (n.d.). PNNL.

- NMR, mass spectroscopy, IR - finding compound structure. (2019). ResearchGate.

- Spatially Controlled Highly Branched Vinylsilicones. (n.d.). MDPI.

- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.

- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). MDPI.

- Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. (n.d.).

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.

- Vinyl polymer-coated lorazepam particles for drug delivery to the airways. (n.d.). ElectronicsAndBooks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Vinylphenyldichlorosilane Supplier|CAS 7719-02-0 [benchchem.com]

- 4. leah4sci.com [leah4sci.com]

- 5. gelest.com [gelest.com]

- 6. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 13. lehigh.edu [lehigh.edu]

- 14. leah4sci.com [leah4sci.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pnnl.gov [pnnl.gov]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs [uc.pt]

- 24. electronicsandbooks.com [electronicsandbooks.com]

- 25. VINYLPHENYLDICHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. gelest.com [gelest.com]

Physical and chemical properties of Vinylphenyldichlorosilane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylphenyldichlorosilane (CAS No. 7719-02-0) is a bifunctional organosilicon compound of significant interest in advanced materials science and synthetic chemistry.[1] Its unique molecular architecture, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms, provides a versatile platform for chemical modification and polymerization.[1][2] This guide offers a comprehensive overview of the core physical and chemical properties of vinylphenyldichlorosilane, detailed experimental protocols for its handling and purification, and an exploration of its reactivity. The information presented herein is intended to equip researchers with the technical knowledge necessary for the safe and effective utilization of this compound in laboratory and development settings.

Chemical Identity and Structure

Vinylphenyldichlorosilane is a distinct chemical entity with the following identifiers:

The structural arrangement of its constituent atoms is a key determinant of its chemical behavior.

Caption: Chemical structure of Vinylphenyldichlorosilane.

Physical Properties

Vinylphenyldichlorosilane is typically supplied as a clear liquid with a purity of around 95%.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear liquid | [1][2] |

| Melting Point | -43°C | [1][2] |

| Boiling Point | 84-87°C at 1.5 mmHg | [1][2] |

| Density | ~1.196 g/mL | [1][2] |

| Refractive Index | 1.5322 | [2][3] |

Spectroscopic Data

For the purpose of structural elucidation and quality control, the following spectroscopic data are characteristic of vinylphenyldichlorosilane:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would correspond to the protons of the vinyl group (typically in the 5-7 ppm region) and the phenyl group (in the 7-8 ppm region).

-

¹³C NMR: Distinct signals for the vinyl carbons and the aromatic carbons of the phenyl ring would be observed.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for C=C stretching of the vinyl and phenyl groups, Si-Cl stretching, and C-H stretching and bending vibrations.

Chemical Properties and Reactivity

The chemical behavior of vinylphenyldichlorosilane is dominated by the high reactivity of the silicon-chlorine bonds and the potential for the vinyl group to undergo addition reactions.[1]

Hydrolytic Sensitivity

The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with moisture or protic solvents to produce hydrochloric acid and silanol species.[1] This high reactivity makes it a valuable intermediate for the synthesis of other organosilicon compounds.[1][3] Due to this moisture sensitivity, it is classified with a Hydrolytic Sensitivity of 8, indicating a rapid reaction with water.[3]

Polymerization and Addition Reactions

The vinyl group is capable of participating in addition reactions, such as hydrosilylation, and free-radical polymerization.[1] This functionality allows for its incorporation into polymer chains, making it a useful monomer or co-monomer in the synthesis of silicone polymers.[1]

Caption: Key reaction pathways for Vinylphenyldichlorosilane.

Synthesis and Purification

Synthetic Routes

The synthesis of vinylphenyldichlorosilane can be achieved through methods such as the reaction of phenyl-substituted precursors with chlorinating agents or via hydrosilylation followed by chlorination.[1] The choice of synthetic route can impact the purity and byproduct profile of the final product.[1]

Experimental Protocol: Purification by Vacuum Distillation

Given its high boiling point at atmospheric pressure and sensitivity to moisture, vacuum distillation is the preferred method for purification.

Objective: To purify crude vinylphenyldichlorosilane by removing lower and higher boiling impurities.

Materials:

-

Crude vinylphenyldichlorosilane

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with stirrer

-

Dry, inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

System Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis. The system should be connected to a vacuum pump and an inert gas line.

-

Charging the Flask: Charge the distillation flask with the crude vinylphenyldichlorosilane under an inert atmosphere.

-

Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle while stirring.

-

Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point (84-87°C at 1.5 mmHg).[1][2]

-

Termination: Once the desired fraction has been collected, discontinue heating and allow the system to cool under vacuum before slowly reintroducing the inert gas.

Safety and Handling

Vinylphenyldichlorosilane is a corrosive and moisture-sensitive compound that requires careful handling.[3]

-

Hazards: It is corrosive and can cause severe skin and eye irritation or burns.[5] Inhalation of vapors can lead to respiratory tract irritation.[5] It reacts with moisture to produce corrosive hydrochloric acid.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][6] A vapor respirator may be necessary if ventilation is inadequate.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Keep away from moisture, open flames, and heat sources.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Spills: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it in accordance with local regulations.[6] Do not use water to clean up spills.[6]

Applications

The unique properties of vinylphenyldichlorosilane make it a valuable component in several areas:

-

Polymer Synthesis: It is used as a monomer or co-monomer to produce silicone polymers with improved thermal and mechanical properties.[1][2]

-

Coupling Agents: It serves as an intermediate in the production of silane coupling agents, which enhance the adhesion between organic polymers and inorganic fillers in composite materials.[1][2]

-

Surface Modification: It can be used to modify the surface properties of various substrates.[1]

References

- Understanding VINYLPHENYLDICHLOROSILANE: Properties, Synthesis, and Supply. (n.d.). Google Cloud.

- VINYLPHENYLDICHLOROSILANE Chemical Safety Data Sheet. (2024). ChemicalBook.

- Exploring the Chemistry and Applications of VINYLPHENYLDICHLOROSILANE. (n.d.). Google Cloud.

- Vinylphenyldichlorosilane. (n.d.). Benchchem.

- VINYLMETHYLDICHLOROSILANE. (n.d.). Gelest.

- DIPHENYLVINYLCHLOROSILANE. (2025). ChemicalBook.

- PHENYLMETHYLVINYLCHLOROSILANE. (2025). ChemicalBook.

- Material Safety Data Sheet. (2010). Spectrum Chemical.

- Applications of Chloro(methyl)(phenyl)(vinyl)silane in Surface Modification & Coatings. (n.d.). Google Cloud.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- Phenyldichlorosilane. (n.d.). NIST WebBook.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Vinylphenyldichlorosilane Supplier|CAS 7719-02-0 [benchchem.com]

- 4. VINYLPHENYLDICHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Vinylphenyldichlorosilane

This guide provides a comprehensive overview of the primary synthesis routes for producing vinylphenyldichlorosilane (C₈H₈Cl₂Si), a versatile organosilicon intermediate. With its unique combination of a reactive vinyl group, a phenyl ring, and two labile chlorine atoms attached to a central silicon atom, this compound serves as a critical building block in the synthesis of advanced silicone polymers, coupling agents, and functional materials.[1][2] This document is intended for researchers, chemists, and professionals in materials science and drug development, offering detailed experimental protocols and insights into the underlying chemical principles.

Introduction to Vinylphenyldichlorosilane

Vinylphenyldichlorosilane is a clear liquid characterized by a melting point of -43°C and a boiling point of approximately 84-87°C at a reduced pressure of 1.5 mm Hg.[1] Its density is about 1.196 g/mL. The molecule's utility stems from its dual reactivity: the silicon-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of various organic moieties, while the vinyl group can participate in addition reactions like hydrosilylation and polymerization.[1] These properties make it an invaluable monomer or co-monomer for producing silicone polymers with enhanced thermal stability and mechanical properties, largely attributable to the phenyl group.[2]

Core Synthesis Strategies

The production of vinylphenyldichlorosilane is primarily achieved through two well-established synthetic methodologies:

-

Hydrosilylation: This method involves the addition of a silicon-hydride bond across an unsaturated bond, in this case, the triple bond of phenylacetylene.

-

Grignard Reaction: This classic organometallic reaction allows for the formation of silicon-carbon bonds through the reaction of a Grignard reagent with a chlorosilane.

This guide will delve into the mechanistic details and provide step-by-step protocols for both approaches.

Route 1: Platinum-Catalyzed Hydrosilylation of Phenylacetylene

Hydrosilylation represents an atom-economical and efficient method for the formation of silicon-carbon bonds.[3] The reaction involves the addition of dichlorosilane (H₂SiCl₂) to phenylacetylene in the presence of a platinum catalyst.

Mechanism and Rationale

The catalytic cycle, commonly described by the Chalk-Harrod mechanism, is initiated by the oxidative addition of the Si-H bond of dichlorosilane to the platinum(0) catalyst. This is followed by the coordination of phenylacetylene to the platinum center and subsequent insertion into the Pt-H bond. Reductive elimination of the resulting vinylsilane regenerates the platinum(0) catalyst, allowing the cycle to continue. The use of a platinum catalyst is crucial as the uncatalyzed reaction would require excessively high temperatures.[3] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are commonly employed for this transformation.[3]

Experimental Protocol: Hydrosilylation

This protocol is adapted from a general procedure for the hydrosilylation of 1-alkenes with dichlorosilane and is tailored for the synthesis of vinylphenyldichlorosilane.[1]

Materials:

-

Phenylacetylene (C₈H₆)

-

Dichlorosilane (H₂SiCl₂)

-

Speier's catalyst (hexachloroplatinic acid solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (solvent)

-

Dry argon or nitrogen gas

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

-

Charging the Reactor: To the flask, add phenylacetylene and anhydrous toluene.

-

Catalyst Addition: Introduce a catalytic amount of Speier's or Karstedt's catalyst to the stirred solution.

-

Addition of Dichlorosilane: Cool the flask in an ice bath. Slowly add dichlorosilane via the dropping funnel to the reaction mixture. An exothermic reaction is expected. Maintain the temperature of the reaction mixture below 30°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours, monitoring the reaction progress by GC or NMR.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by fractional vacuum distillation to yield vinylphenyldichlorosilane.[4][5]

Data Summary: Hydrosilylation

| Parameter | Value | Reference |

| Reactants | Phenylacetylene, Dichlorosilane | [1] |

| Catalyst | Speier's or Karstedt's Catalyst | [3] |

| Solvent | Anhydrous Toluene | |

| Reaction Temperature | 0°C to reflux | [1] |

| Purification | Fractional Vacuum Distillation | [4][5] |

Logical Flow of Hydrosilylation

Caption: Workflow for the synthesis of vinylphenyldichlorosilane via hydrosilylation.

Route 2: Grignard Reaction

The Grignard reaction provides a versatile and robust method for constructing silicon-carbon bonds.[6] For the synthesis of vinylphenyldichlorosilane, two main pathways are viable:

-

Pathway A: Reaction of vinylmagnesium bromide with phenyldichlorosilane.

-

Pathway B: Reaction of phenylmagnesium bromide with vinyldichlorosilane.

The choice of pathway often depends on the commercial availability and stability of the starting chlorosilanes.

Mechanism and Rationale

The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. The carbon atom bound to magnesium is highly polarized and attacks the electrophilic silicon center of the chlorosilane. This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[7] To achieve monosubstitution and prevent the formation of divinylphenylsilane or diphenylvinylsilane, a reverse addition (adding the Grignard reagent to the dichlorosilane) and careful control of stoichiometry are often employed.[6]

Experimental Protocol: Grignard Reaction (Pathway A)

This protocol details the synthesis of vinylphenyldichlorosilane starting from vinyl bromide and phenyldichlorosilane.[7]

Part 1: Preparation of Vinylmagnesium Bromide [7][8]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Dry argon or nitrogen gas

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel, place magnesium turnings under an inert atmosphere.

-

Initiation: Add a small crystal of iodine and enough anhydrous THF to cover the magnesium. Add a small amount of vinyl bromide to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining vinyl bromide, dissolved in anhydrous THF, dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the vinylmagnesium bromide reagent.

Part 2: Synthesis of Vinylphenyldichlorosilane

Materials:

-

Vinylmagnesium bromide solution (prepared in Part 1)

-

Phenyldichlorosilane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dry argon or nitrogen gas

Procedure:

-

Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, place phenyldichlorosilane dissolved in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the phenyldichlorosilane solution in an ice bath. Slowly add the prepared vinylmagnesium bromide solution via a cannula or dropping funnel with vigorous stirring. Maintain a low temperature throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[4][5]

Data Summary: Grignard Reaction

| Parameter | Value (Pathway A) | Reference |

| Reactants | Vinylmagnesium bromide, Phenyldichlorosilane | [6][7] |

| Solvent | Anhydrous THF, Diethyl Ether | [7] |

| Reaction Temperature | 0°C to Room Temperature | |

| Work-up | Aqueous NH₄Cl quench, extraction | [7] |

| Purification | Vacuum Distillation | [4][5] |

Logical Flow of Grignard Synthesis

Caption: Workflow for the Grignard synthesis of vinylphenyldichlorosilane.

Characterization

The successful synthesis of vinylphenyldichlorosilane should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the phenyl protons (around 7.2-7.8 ppm).

-

¹³C NMR: Resonances corresponding to the vinyl and phenyl carbons will be observed.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include C=C stretching of the vinyl group (around 1600 cm⁻¹), Si-Cl stretching (in the region of 500-600 cm⁻¹), and C-H stretching of the aromatic and vinyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.

Safety Considerations

-

Chlorosilanes: Dichlorosilane, phenyldichlorosilane, and the product, vinylphenyldichlorosilane, are corrosive and react readily with moisture to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions must be maintained throughout their preparation and use.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby during their use.

Conclusion

Both hydrosilylation and Grignard reactions offer effective and reliable pathways for the synthesis of vinylphenyldichlorosilane. The choice of method will often depend on the availability of starting materials, desired scale of production, and the specific equipment available. The hydrosilylation route is generally more atom-economical, while the Grignard reaction provides a classic and versatile approach. Careful control of reaction conditions and rigorous purification are paramount to obtaining high-purity vinylphenyldichlorosilane, a crucial intermediate for the advancement of materials science and polymer chemistry.

References

- Vertex AI Search. (n.d.). Understanding VINYLPHENYLDICHLOROSILANE: Properties, Synthesis, and Supply.

- Organic Syntheses. (n.d.). Di-n-butyldivinyltin. Org. Synth. 1959, 39, 10.

- University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.

- Wikipedia. (n.d.). Vacuum distillation.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation.

- Organic Syntheses. (n.d.). Di-n-butyldivinyltin. Org. Synth. 1959, 39, 10.

- Gelest, Inc. (n.d.). Grignard Reagents and Silanes.

- Vertex AI Search. (n.d.). Exploring the Chemistry and Applications of VINYLPHENYLDICHLOROSILANE.

- Winthrop University, Department of Chemistry. (n.d.). The Grignard Reaction.

- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- Google Patents. (n.d.). Synthesis method of dimethylvinylchlorosilane. CN109305985B.

- Google Patents. (n.d.). Method for the preparation of grignard compounds in hydrocarbon solution. US3426087A.

- ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. gelest.com [gelest.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Vinylphenyldichlorosilane: An In-Depth Technical Guide

Abstract

Vinylphenyldichlorosilane (C₈H₈Cl₂Si) is a pivotal bifunctional organosilane intermediate, widely utilized in the synthesis of advanced silicone polymers, coupling agents, and functionalized materials.[1][2] Its unique molecular architecture, featuring a reactive dichlorosilyl group alongside a polymerizable vinyl moiety and a stabilizing phenyl ring, necessitates a comprehensive understanding of its chemical identity and purity. This technical guide provides a detailed exploration of the spectroscopic techniques employed for the structural elucidation and characterization of vinylphenyldichlorosilane, tailored for researchers, scientists, and professionals in drug development and material science. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip the reader with the expertise to interpret the spectral data of this versatile organosilane with confidence and precision.

Introduction: The Chemical Versatility of Vinylphenyldichlorosilane

Vinylphenyldichlorosilane stands as a cornerstone in organosilicon chemistry, offering a gateway to a diverse array of functionalized materials. The molecule's reactivity is twofold: the silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the facile introduction of various organic functionalities, while the vinyl group serves as a reactive site for polymerization and hydrosilylation reactions.[1] The phenyl group, directly attached to the silicon atom, imparts thermal stability and unique electronic properties to the resulting polymers and materials. Given its role as a critical precursor, ensuring the structural integrity and purity of vinylphenyldichlorosilane is paramount. Spectroscopic characterization provides the necessary tools to confirm its identity, assess its purity, and understand its electronic structure.

This guide will navigate through the key spectroscopic techniques, providing not only the expected spectral data but also the underlying scientific principles that govern the interaction of vinylphenyldichlorosilane with electromagnetic radiation and its behavior in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of individual atoms. For vinylphenyldichlorosilane, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the vinyl, phenyl, and silyl moieties.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: Due to the moisture-sensitive nature of the dichlorosilyl group, sample preparation for NMR analysis must be conducted under anhydrous conditions. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice, as it is a good solvent for many organosilanes and has a well-defined residual solvent peak. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex spin-spin coupling patterns of the vinyl and phenyl protons.

Experimental Protocol: ¹H NMR of Vinylphenyldichlorosilane

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of vinylphenyldichlorosilane is expected to exhibit distinct signals corresponding to the vinyl and phenyl protons. Based on data from analogous compounds like (p-vinylphenyl)methyldichlorosilane, the following chemical shifts and coupling patterns can be anticipated.[3][4]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Phenyl Protons | 7.2 - 7.8 | Multiplet | 5H | - |

| Vinyl Proton (CH=) | 6.0 - 6.5 | Doublet of Doublets | 1H | J_trans ≈ 17, J_cis ≈ 10 |

| Vinyl Protons (=CH₂) | 5.3 - 5.8 | Doublet of Doublets | 2H | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 1.5 |

The phenyl protons will appear as a complex multiplet in the aromatic region. The vinyl group will present a characteristic AXM spin system. The proton on the carbon adjacent to the silicon atom (CH=) will be a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (=CH₂) will also appear as doublets of doublets, coupling with the other vinyl proton and with each other (geminal coupling).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a direct observation of the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.[5] Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR of Vinylphenyldichlorosilane

The sample preparation is identical to that for ¹H NMR. The data acquisition parameters are adjusted for the ¹³C nucleus.

Interpretation of the FT-IR Spectrum: The FT-IR spectrum of vinylphenyldichlorosilane will display characteristic absorption bands corresponding to the vibrations of its various functional groups. [6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (vinyl) | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| Si-Cl stretch | 600 - 450 | Strong |

| Si-Phenyl stretch | ~1430, ~1120 | Strong |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

| C-H out-of-plane bend (vinyl) | 1000 - 900 | Strong |

The presence of strong bands for Si-Cl and Si-Phenyl vibrations, along with the characteristic absorptions of the vinyl and phenyl C-H and C=C bonds, provides a clear fingerprint for the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like vinylphenyldichlorosilane. [7]The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method that provides a characteristic fragmentation pattern.

Experimental Protocol: GC-MS of Vinylphenyldichlorosilane

Interpretation of the Mass Spectrum: The mass spectrum of vinylphenyldichlorosilane will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. [8][9]

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [C₈H₈Cl₂Si]⁺ | 202 (for ³⁵Cl₂) | Molecular Ion (M⁺) |

| [C₈H₈ClSi]⁺ | 167 (for ³⁵Cl) | Loss of a Cl radical |

| [C₆H₅SiCl₂]⁺ | 175 (for ³⁵Cl₂) | Loss of a vinyl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [SiCl₂]⁺ | 98 (for ³⁵Cl₂) | Dichlorosilyl cation |

The fragmentation will likely involve the loss of a chlorine radical, a vinyl radical, or the entire phenyl group, leading to a series of characteristic fragment ions that can be used to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For vinylphenyldichlorosilane, the absorption of UV radiation is primarily associated with the π-electrons of the phenyl and vinyl groups.

Causality Behind Experimental Choices: A dilute solution of the compound in a UV-transparent solvent, such as hexane or ethanol, is required for analysis. The concentration should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0). [6][10] Experimental Protocol: UV-Vis of Vinylphenyldichlorosilane

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. gelest.com [gelest.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Reaction Mechanisms of Vinylphenyldichlorosilane

Introduction: The Versatility of a Bifunctional Building Block

Vinylphenyldichlorosilane (VPDCS), with the CAS number 7719-02-0, is a pivotal organosilicon compound characterized by a unique molecular architecture. It features a central silicon atom bonded to a phenyl group, a reactive vinyl group (–CH=CH₂), and two hydrolyzable chlorine atoms.[1] This bifunctional nature makes it an exceptionally versatile intermediate in materials science. The Si-Cl bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of organic functionalities or the formation of siloxane networks.[1] Concurrently, the vinyl group serves as a handle for addition reactions and polymerization, enabling the integration of the silane moiety into larger polymer backbones.[1] This guide delves into the core reaction mechanisms that govern the chemical transformations of VPDCS, providing researchers and drug development professionals with a foundational understanding of its synthetic utility.

Hydrosilylation: Forging Si-C Bonds with Precision

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the vinyl group in VPDCS.[2] This reaction is a highly efficient and atom-economical method for creating stable silicon-carbon bonds.[3]

Mechanistic Principles

The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[2][4] The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][4]

The Catalytic Cycle involves:

-

Oxidative Addition: The Si-H bond of a hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydrido-silyl intermediate.

-

Olefin Coordination: The vinyl group of a substrate like VPDCS coordinates to the metal center.

-

Migratory Insertion: The coordinated vinyl group inserts into the metal-hydride bond. This step is crucial as it determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

-

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final product and regenerate the active catalyst.[2]

While platinum catalysts are common, other transition metals like rhodium, ruthenium, and nickel are also employed to achieve different selectivities.[2]

Causality in Experimental Design

-

Catalyst Choice: The choice of catalyst is paramount. Platinum catalysts generally favor anti-Markovnikov addition, yielding the linear isomer. Ruthenium catalysts, on the other hand, can provide access to the branched, α-vinylsilane product.

-

Solvent Polarity: The polarity of the solvent can influence the stereoselectivity of the reaction. For instance, with Wilkinson's catalyst, polar solvents tend to yield the trans product, while non-polar media favor the cis isomer.

-

Inhibitors and Temperature Control: Hydrosilylation reactions can be highly exothermic. The inclusion of inhibitors or precise temperature control is often necessary to prevent runaway reactions and the formation of side products from isomerization or dehydrogenative silylation.[2]

Visualization of the Chalk-Harrod Mechanism

Caption: Fig. 1: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

Heck Reaction: C-C Coupling for Functionalization

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5][6] In the context of VPDCS, this reaction could theoretically be used to couple the vinyl group with an aryl or vinyl halide, although it's more common to see vinylsilanes react in this manner.

Mechanistic Principles

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6]

The Catalytic Cycle involves:

-

Oxidative Addition: The aryl or vinyl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Alkene Coordination (Migratory Insertion): The alkene (in this case, the vinyl group of VPDCS) coordinates to the palladium center and subsequently inserts into the Pd-R bond. This step typically occurs with syn-stereochemistry.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step requires a free rotation around the C-C bond to achieve a syn-coplanar arrangement of the H and Pd atoms, which ultimately leads to the high trans selectivity of the reaction.[7]

-

Reductive Elimination: The resulting palladium-hydride complex reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.[6][7]

Causality in Experimental Design

-

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (often phosphines like PPh₃) is critical.[7] Phosphine-free catalysts are also being developed to improve air and moisture stability.[5]

-

Base: A base (e.g., Et₃N, K₂CO₃, NaOAc) is essential to neutralize the acid (HX) generated during the reductive elimination step, preventing catalyst deactivation.[6][7]

-

Substrate Scope: The reaction is sensitive to the electronic nature of the alkene. Electron-withdrawing groups on the alkene can accelerate the reaction.[7] The steric environment around the double bond also plays a significant role.

Visualization of the Heck Reaction Catalytic Cycle

Caption: Fig. 2: Catalytic Cycle of the Mizoroki-Heck Reaction.

Radical Polymerization: Creating High-Performance Polymers

The vinyl group of VPDCS makes it a suitable monomer for free-radical polymerization, a cornerstone method for producing a wide range of polymers, including polystyrene and poly(methyl methacrylate).[8][9] This process allows for the creation of polysilanes with enhanced thermal and mechanical properties due to the incorporated phenyl group.[1]

Mechanistic Principles

Radical polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[10]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., AIBN, benzoyl peroxide) or photolysis.[8][10] This initiator radical then adds across the double bond of a VPDCS monomer, creating a new monomer radical.

-

Propagation: The newly formed monomer radical attacks another VPDCS monomer, adding to the chain and regenerating the radical at the new chain end. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer chain.[10]

-

Termination: The growth of polymer chains is halted when two radical chain ends react with each other. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.[10]

-

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.[8][10]

-

Causality in Experimental Design

-

Initiator Choice & Concentration: The type of initiator and its concentration directly control the rate of initiation and, consequently, the overall polymerization rate and the final molecular weight of the polymer. A higher initiator concentration leads to more chains being initiated simultaneously, resulting in lower average molecular weight.

-

Temperature: Temperature affects the rate of initiator decomposition. Higher temperatures increase the radical generation rate, leading to a faster reaction but often lower molecular weight polymers.

-

Monomer Concentration: The rate of propagation is directly proportional to the monomer concentration. Reactions are often run in bulk or concentrated solutions to maintain a high propagation rate.

Visualization of Radical Polymerization Workflow

Caption: Fig. 3: Key Stages of Free-Radical Polymerization.

Experimental Protocols: A Self-Validating Approach

Protocol: Radical Polymerization of VPDCS

This protocol describes a representative lab-scale free-radical polymerization.

Materials:

-

Vinylphenyldichlorosilane (VPDCS), freshly distilled

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous Toluene

-

Methanol

-

Schlenk flask with magnetic stirrer

-

Nitrogen/Argon source

-

Oil bath

Methodology:

-

System Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen. This is crucial as the Si-Cl bonds in VPDCS are highly moisture-sensitive.[1]

-

Reagent Charging: Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) and freshly distilled VPDCS (10 g, 46.0 mmol). The solution is stirred to ensure homogeneity.

-

Initiator Addition: AIBN (0.076 g, 0.46 mmol, 1 mol% relative to monomer) is added to the flask. The amount of initiator is a critical parameter for controlling molecular weight.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath at 70°C. The reaction is allowed to proceed for 6-8 hours under a nitrogen atmosphere. The temperature is chosen to ensure a suitable decomposition rate for AIBN.

-